5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole
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Overview
Description
5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole typically involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar principles to laboratory synthesis. The scalability of these methods is crucial for commercial applications, and ongoing research aims to optimize reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can lead to the formation of complex fluorinated compounds .
Scientific Research Applications
5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool for studying biological systems and developing new bioactive molecules.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: This compound is structurally similar but lacks the difluoromethyl group.
3-(Difluoromethyl)-1,2-oxazole: Similar but without the chloromethyl group.
Uniqueness
5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(chloromethyl)-3-(difluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)9-10-3/h1,5H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTDBUGFKAPQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167417-04-9 |
Source
|
Record name | 5-(chloromethyl)-3-(difluoromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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